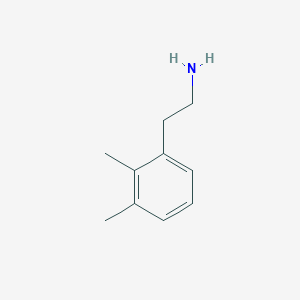
4-Methyl-5,6,7,8-tetrahydronaphthalen-1-amine
Descripción general
Descripción
4-Methyl-5,6,7,8-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C₁₁H₁₅N. It is a derivative of naphthalene, characterized by the presence of a methyl group and an amine group on a tetrahydronaphthalene ring. This compound is of interest due to its unique structural features, which combine both aromatic and aliphatic characteristics, making it useful in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5,6,7,8-tetrahydronaphthalen-1-amine typically involves the reduction of 4-Methyl-1-naphthylamine. One common method is the catalytic hydrogenation of 4-Methyl-1-naphthylamine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes, which allow for better control over reaction conditions and higher yields. The use of high-pressure reactors and efficient catalysts ensures the scalability and economic viability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-5,6,7,8-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides and sulfonamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Naphthoquinones.
Reduction: Fully saturated amines.
Substitution: Amides, sulfonamides, and other derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-5,6,7,8-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methyl-5,6,7,8-tetrahydronaphthalen-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular oxidative states and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthylamine: Lacks the tetrahydro and methyl groups, making it less versatile in certain applications.
2-Naphthylamine: Similar to 1-Naphthylamine but with the amine group in a different position.
5,6,7,8-Tetrahydro-1-naphthylamine: Lacks the methyl group, affecting its chemical reactivity and applications.
Uniqueness
4-Methyl-5,6,7,8-tetrahydronaphthalen-1-amine is unique due to its combination of a methyl group and an amine group on a tetrahydronaphthalene ring. This structural feature imparts distinct chemical properties, making it more reactive and versatile compared to its analogs .
Propiedades
IUPAC Name |
4-methyl-5,6,7,8-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h6-7H,2-5,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBOPSMHQDOJBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-(4-Chlorophenyl)pyrido[3,2-c]pyridazin-4-amine](/img/structure/B3278390.png)

![6-methyl-1-Oxa-6-azaspiro[2.5]octane](/img/structure/B3278405.png)




